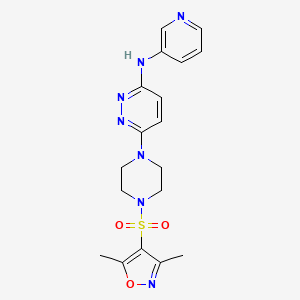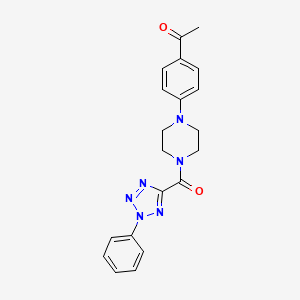![molecular formula C11H11F3N2O2 B2789819 N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide CAS No. 2305561-13-9](/img/structure/B2789819.png)
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with ethoxy and trifluoromethyl groups, and an amide functionality attached to a propenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ethoxy and trifluoromethyl groups are introduced via electrophilic substitution reactions.
Amide Formation: The propenyl chain is then attached to the pyridine ring through an amide bond formation, often using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis under controlled conditions.
Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction parameters.
Purification Units: Using industrial-scale purification units such as distillation columns and large chromatography systems to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethoxy group and the amide functionality contribute to the compound’s binding affinity and specificity towards its targets, which may include enzymes, receptors, or nucleic acids.
相似化合物的比较
Similar Compounds
N-[4-(Trifluoromethyl)pyridin-2-yl]prop-2-enamide: Lacks the ethoxy group, which may affect its binding properties and biological activity.
N-[6-Methoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and pharmacokinetics.
Uniqueness
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is unique due to the combination of its ethoxy and trifluoromethyl substituents, which confer distinct chemical and biological properties. The presence of these groups enhances the compound’s stability, lipophilicity, and ability to interact with a wide range of biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[6-ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-3-9(17)15-8-5-7(11(12,13)14)6-10(16-8)18-4-2/h3,5-6H,1,4H2,2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBWVNTLBSWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)NC(=O)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2789737.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)

![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)
![2-(3-methylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2789745.png)
![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B2789750.png)
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)

![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)
